molecular formula C8H15NO2 B1681355 Tranexamic acid CAS No. 1197-18-8

Tranexamic acid

Cat. No.: B1681355
CAS No.: 1197-18-8
M. Wt: 157.21 g/mol
InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

Tranexamic acid is generally safe with rare side effects. Some include changes in color vision, seizures, blood clots, and allergic reactions . Greater caution is recommended in people with kidney disease . It is safe for use during pregnancy and breastfeeding .

Future Directions

The use of tranexamic acid has been expanding beyond the small number of hemophilia patients; it is an important agent in decreasing mortality rate due to bleeding in trauma patients . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .

Relevant Papers Several papers have been published on the topic of this compound. For instance, a paper titled “The efficacy and safety of this compound in rheumatoid arthritis patients undergoing simultaneous bilateral total knee arthroplasty: a multicenter retrospective study” discusses the use of this compound in rheumatoid arthritis patients . Another paper titled “Factors that influence the administration of this compound (TXA) to trauma patients in prehospital settings: a systematic review” examines the factors influencing the prehospital administration of TXA to trauma patients . A third paper titled “A systematic review and meta-analysis of the effects of this compound on blood loss and transfusion requirement in scoliosis surgery” discusses the effects of this compound on blood loss and transfusion requirement in scoliosis surgery .

Biochemical Analysis

Biochemical Properties

Tranexamic acid plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. This compound binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thus preserving the fibrin matrix . This interaction is essential for its antifibrinolytic activity, making this compound approximately ten times more potent than aminocaproic acid .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce inflammation and edema by inhibiting the release of reactive oxygen species (ROS) from neutrophils and histamine from mast cells . Additionally, this compound can protect endothelial and epithelial cell monolayers, stimulate mitochondrial respiration, and suppress melanogenesis . These cellular effects contribute to its therapeutic benefits beyond antifibrinolysis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin . This inhibition prevents the degradation of fibrin clots and stabilizes the clot structure. This compound also directly inhibits the activity of plasmin with weak potency and can block the active site of urokinase plasminogen activator (uPA) with high specificity . These interactions are crucial for its antifibrinolytic activity and therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is chemically stable and not hygroscopic . Its antifibrinolytic effects are dose-dependent and can be sustained for several hours after administration . Long-term studies have shown that this compound can reduce post-surgical infection rates and inflammation, indicating its potential benefits beyond immediate hemostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, this compound has been shown to improve clot strength and decrease fibrinolysis in a dose-dependent manner . Higher doses of this compound can achieve complete inhibition of fibrinolysis, while lower doses may have a delayed peak antifibrinolytic effect . Adverse effects, such as convulsions and hemostatic disorders, have been observed at high doses .

Metabolic Pathways

This compound is minimally metabolized in the body and is primarily excreted unchanged in the urine . It has a half-life of approximately 2 hours and is eliminated mainly through renal excretion . This compound does not undergo significant hepatic metabolism, and its antifibrinolytic activity is maintained throughout its elimination process .

Transport and Distribution

This compound is distributed within the body with an initial volume of distribution of 0.18 L/kg and a steady-state volume of distribution of 0.39 L/kg . It can penetrate into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately one-tenth of typical plasma concentrations . This compound does not bind significantly to plasma proteins, allowing it to be readily available for its antifibrinolytic action .

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to specific subcellular compartments. Its antifibrinolytic activity is primarily exerted in the extracellular space, where it interacts with plasminogen and other components of the fibrinolytic system . The lack of subcellular localization allows this compound to effectively inhibit fibrinolysis in various tissues and organs.

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
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Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
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CAS No.

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
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Melting Point

>300 °C
Record name Tranexamic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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